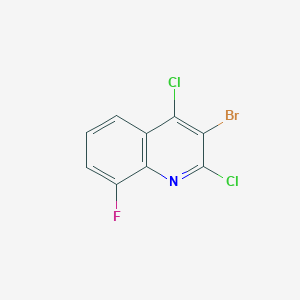

3-Bromo-2,4-dichloro-8-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1447959-10-5 |

|---|---|

Molecular Formula |

C9H3BrCl2FN |

Molecular Weight |

294.93 g/mol |

IUPAC Name |

3-bromo-2,4-dichloro-8-fluoroquinoline |

InChI |

InChI=1S/C9H3BrCl2FN/c10-6-7(11)4-2-1-3-5(13)8(4)14-9(6)12/h1-3H |

InChI Key |

UCBQNVCTFYQBQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Br)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Bromo 2,4 Dichloro 8 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the 3-Bromo-2,4-dichloro-8-fluoroquinoline scaffold is a prominent reaction pathway, primarily due to the activating effect of the heterocyclic nitrogen atom. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups, such as the nitrogen atom in the quinoline (B57606) ring, is crucial for stabilizing this intermediate and facilitating the substitution process. libretexts.orgyoutube.com

Comparative Reactivity of Bromine, Chlorine, and Fluorine Atoms in SNAr Processes

The four halogen atoms in this compound exhibit differential reactivity towards nucleophilic attack. The chlorine atoms at the C2 and C4 positions are the most susceptible to SNAr reactions. This heightened reactivity is attributed to the strong activation provided by the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. nih.gov

In contrast, the bromine atom at the C3 position is significantly less reactive in SNAr processes. Nucleophilic attack at this position does not benefit from the same degree of resonance stabilization involving the heteroatom. The fluorine atom at the C8 position, located on the carbocyclic ring, is generally the least reactive towards nucleophilic displacement under typical SNAr conditions, as it lacks significant activation. While fluorine is typically a good leaving group in SNAr reactions once the intermediate is formed, the initial attack is kinetically disfavored at the C8 position. Therefore, the general order of reactivity for SNAr reactions on this molecule is expected to be C4-Cl ≈ C2-Cl > C3-Br > C8-F.

Regioselectivity and Mechanistic Aspects of Halogen Displacement

The regioselectivity of SNAr reactions on the this compound ring is dictated by the relative stability of the possible Meisenheimer complex intermediates. Attack at the C2 and C4 positions is favored as the resulting negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing interaction not available for attack at C3 or C8. nih.gov

Studies on related 2,4-dichloroquinolines have shown that substitution often occurs preferentially at the C4 position. nih.gov However, the reaction conditions, particularly the nature of the nucleophile and solvent, can influence the regiochemical outcome. For instance, the presence of a substituent at the C8 position has been observed to direct a significant amount of substitution to the C4 position. researchgate.net This suggests that in this compound, the C8-fluoro group could play a role in directing nucleophiles preferentially to the C4-chloro position.

The mechanism involves the initial addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the halide leaving group to restore aromaticity. libretexts.org The rate of reaction is influenced by both the rate of formation of this intermediate and the rate at which the leaving group is expelled.

Alkoxydehalogenation Reactions on Dichloro- and Dibromo-quinolines

Alkoxydehalogenation, the substitution of a halogen atom by an alkoxy group, has been studied in detail for 2,4-dichloroquinolines, providing valuable insight into the expected behavior of this compound. researchgate.netresearchgate.net The outcome of these reactions is highly dependent on the reaction conditions. Two primary methods are employed:

Regioselective Alkoxydehalogenation (RA): This method utilizes a solid sodium alkoxide in a non-polar solvent like toluene. Under these conditions, 2,4-dichloroquinolines predominantly undergo mono-substitution at the C2 position. researchgate.net

Standard Alkoxydehalogenation (SA): This method uses a standard solution of an alkoxide in its corresponding alcohol. This typically leads to the formation of 2,4-dialkoxy substituted products. researchgate.net

In studies with 8-substituted 2,4-dichloroquinolines, it was noted that the presence of the 8-substituent led to a significant amount of 4-alkoxylation, in contrast to other substitution patterns. researchgate.net This indicates that the 8-fluoro group in the target compound would likely favor substitution at the C4 position.

| Reaction Type | Conditions | Primary Product(s) on 2,4-Dichloroquinolines | Reference |

|---|---|---|---|

| Regioselective Alkoxydehalogenation (RA) | Solid Sodium Alkoxide in Toluene | 2-Alkoxy-4-chloroquinolines | researchgate.net |

| Standard Alkoxydehalogenation (SA) | Alcoholic Alkoxide Solution | 2,4-Dialkoxyquinolines | researchgate.net |

| RA/SA with 8-Substituent | Both RA and SA conditions | Significant formation of 4-alkoxy derivatives | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent another major avenue for the functionalization of this compound. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed reactions are highly effective for coupling aryl halides. The selectivity of these reactions is governed by the rate of oxidative addition of the C-X bond to the palladium(0) catalyst. The established reactivity order for aryl halides in this step is C-I > C-Br > C-OTf > C-Cl >> C-F. libretexts.org

Based on this trend, the C3-Br bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. The C2-Cl and C4-Cl bonds are considerably less reactive and would require more forcing conditions or the use of specialized, highly active catalyst systems to participate. nih.gov The C8-F bond is typically inert to these coupling reactions. This differential reactivity allows for the selective functionalization of the C3 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. wikipedia.org It is expected that the C3-Br position would selectively react under standard Suzuki-Miyaura conditions. libretexts.org By carefully choosing the reaction temperature and catalyst, sequential couplings might be possible, first at the C3-Br position and then at one of the C-Cl positions. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, co-catalyzed by copper(I). wikipedia.orglibretexts.org The C3-Br bond is the predicted site of reaction, consistent with the higher reactivity of aryl bromides over chlorides. libretexts.org

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org The C3-Br position would be the preferred site for the initial oxidative addition to the palladium catalyst, enabling selective vinylation at this position. organic-chemistry.org

| Reaction | Coupling Partner | Expected Reactive Site | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OH)₂) | C3-Br | Aryl-Aryl or Aryl-Vinyl | libretexts.orgwikipedia.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C3-Br | Aryl-Alkyne | wikipedia.orglibretexts.org |

| Heck | Alkene (CH₂=CHR) | C3-Br | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

Copper-Induced Nucleophilic Substitution Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. These reactions are particularly effective with aryl bromides and iodides. For this compound, the C3-Br bond would be the most susceptible to copper-induced nucleophilic substitution. This would allow for the introduction of amines, alcohols, or thiols at the C3 position, complementing the SNAr reactions that are favored at the C2 and C4 positions.

Functional Group Tolerance and Scope in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to polyhalogenated quinolines allows for selective functionalization. researchgate.netnih.gov The success and regioselectivity of these reactions on this compound are dictated by the relative reactivity of the C-Br and C-Cl bonds and the specific catalytic system employed. Generally, the order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl. rsc.org This inherent reactivity difference is the primary basis for achieving selectivity.

In the case of this compound, the C-3 bromine atom is expected to be significantly more reactive than the chlorine atoms at C-2 and C-4. This allows for selective cross-coupling at the C-3 position while leaving the chloro substituents intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is widely used for creating C-C bonds between aryl halides and organoboron compounds. nih.gov For the target quinoline, a Suzuki-Miyaura reaction would likely proceed selectively at the C-3 position. The reaction demonstrates broad functional group tolerance, accommodating various substituents on the boronic acid partner. nih.gov In analogous systems, such as 2,4-dichloroquinolines, Suzuki couplings have been shown to occur, although often requiring specific ligands like tricyclohexylphosphine (B42057) to achieve good yields with less reactive chloro groups. beilstein-journals.orgnih.gov For the C-Br bond at position 3, standard conditions using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base (e.g., K₂CO₃, Cs₂CO₃) would be expected to facilitate the coupling with a range of aryl- and heteroarylboronic acids. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. wikipedia.orgscienceopen.com The selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated in related quinoline systems. nih.gov Specifically, studies on 6-bromo-2-chloroquinoline (B23617) have shown that careful optimization of the palladium catalyst and ligand (e.g., Xantphos) allows for the selective coupling of an amine at the C-Br position. nih.govresearchgate.net Applying this principle, this compound could be selectively aminated at the C-3 position, tolerating a variety of primary and secondary amines.

Sonogashira Coupling: This coupling of terminal alkynes with aryl halides is another key transformation. The higher reactivity of the C-Br bond would again direct the alkynylation to the C-3 position. In studies with 2,4-dichloroquinoline (B42001), regioselective Sonogashira coupling was achieved at the more activated C-2 position, leaving the C-4 chloro group untouched for subsequent reactions. beilstein-journals.orgnih.gov This demonstrates the principle of sequential functionalization, which would be applicable to this compound, with the first coupling occurring at the C-3 bromo position.

The table below summarizes the expected selective cross-coupling reactions and typical conditions based on analogous polyhalogenated systems.

| Coupling Reaction | Expected Reactive Site | Typical Catalyst/Ligand | Typical Base | Coupling Partner Scope |

|---|---|---|---|---|

| Suzuki-Miyaura | C-3 (C-Br) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl/heteroaryl boronic acids, boronic esters |

| Buchwald-Hartwig | C-3 (C-Br) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, NaOtBu | Primary/secondary alkyl/aryl amines |

| Sonogashira | C-3 (C-Br) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine | Terminal alkynes (alkyl and aryl) |

Lithium-Halogen Exchange and Related Organometallic Reactions

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species, which can then be trapped with various electrophiles. wikipedia.org The reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl. wikipedia.orgharvard.edu Consequently, for this compound, treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) is expected to result in a highly regioselective exchange at the C-3 bromo position. harvard.eduresearchgate.net The C-Cl and C-F bonds would remain unreactive under these conditions.

Studies on dibromoquinolines have confirmed this selectivity. For example, 2,4-dibromoquinoline (B189380) undergoes regioselective lithium-halogen exchange at the C-4 position, while 2,3-dibromoquinoline (B82864) reacts selectively at the C-3 position. acs.orgresearchgate.net This highlights that both the halogen type and its position on the ring influence the outcome. For the title compound, the bromine at C-3 is the most labile site for this transformation.

The resulting 3-lithio-2,4-dichloro-8-fluoroquinoline intermediate is a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence provides a versatile route to a variety of 3-substituted quinoline derivatives.

The table below illustrates the scope of this transformation.

| Electrophile | Resulting Functional Group at C-3 | Example Electrophile |

|---|---|---|

| Aldehydes/Ketones | Hydroxyalkyl | Benzaldehyde |

| Esters | Acyl (Ketone) | Ethyl benzoate |

| Carbon dioxide | Carboxylic acid | CO₂ (s) |

| Isocyanates | Amide | Phenyl isocyanate |

| Disulfides | Thioether | Dimethyl disulfide |

| Iodine | Iodo | I₂ |

Reactions Involving the Quinoline Nitrogen Atom

The basicity of the nitrogen atom in a quinoline ring is determined by the availability of its lone pair of electrons. The introduction of electron-withdrawing substituents, such as halogens, decreases the electron density on the nitrogen, thereby reducing its basicity. wgtn.ac.nzpharmaguideline.com In this compound, the cumulative inductive effect of four strongly electronegative halogen atoms significantly lowers the basicity of the quinoline nitrogen compared to the parent quinoline molecule. wgtn.ac.nz

Despite its reduced basicity, the lone pair on the quinoline nitrogen retains some nucleophilic character and can participate in reactions with strong electrophiles. N-alkylation with reactive alkylating agents like alkyl triflates or benzyl (B1604629) halides, or N-acylation with acyl chlorides or anhydrides, would lead to the formation of quaternary N-substituted quinolinium salts. organic-chemistry.orgorganic-chemistry.org

Due to the decreased nucleophilicity of the nitrogen, these reactions would likely require more forcing conditions (e.g., higher temperatures, more reactive electrophiles) than those needed for unsubstituted quinoline. uw.edu The reaction involves the direct attack of the nitrogen lone pair on the electrophilic carbon of the alkylating or acylating agent. organic-chemistry.org This transformation is useful for modifying the solubility and electronic properties of the quinoline core, and the resulting quinolinium salts can have distinct biological activities or serve as intermediates in further synthetic steps.

Exploration of Unique Reaction Pathways Induced by Combined Halogen Effects

The unique reactivity of this compound stems from the hierarchical reactivity of its three distinct C-X bonds (C3-Br, C2-Cl, C4-Cl). This hierarchy allows for programmed, sequential functionalization of the quinoline core, which is a key strategy in modern organic synthesis. researchgate.netnih.gov

A typical synthetic pathway could involve:

Initial, selective reaction at C-3: Utilizing the high reactivity of the C-Br bond, a cross-coupling reaction (e.g., Suzuki, Sonogashira) or a lithium-halogen exchange can be performed with high regioselectivity. beilstein-journals.orgwikipedia.org

Subsequent reaction at C-2 or C-4: The remaining chloro groups at the C-2 and C-4 positions are electronically activated by the heterocyclic nitrogen atom. beilstein-journals.orgnih.gov The C-2 position is generally more susceptible to nucleophilic attack or oxidative addition than C-4 due to its position alpha to the nitrogen. beilstein-journals.orgnih.gov By employing more forcing reaction conditions (e.g., different palladium catalysts, stronger bases, higher temperatures), a second, different functional group can be introduced at one of the chloro-substituted positions.

This stepwise approach, enabled by the combined effects of the different halogens, allows for the controlled and predictable synthesis of highly substituted, complex quinoline derivatives that would be difficult to access through other methods. The collective electron-withdrawing nature of the halogens also deactivates the ring towards electrophilic aromatic substitution while modulating the nucleophilicity of the nitrogen, further defining the compound's reaction pathways.

Theoretical and Computational Investigations of 3 Bromo 2,4 Dichloro 8 Fluoroquinoline

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Bromo-2,4-dichloro-8-fluoroquinoline, calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformer.

The quinoline (B57606) core is expected to be largely planar. The multiple halogen substituents (bromine, chlorine, and fluorine) introduce steric and electronic perturbations that can cause minor deviations from perfect planarity. The optimization process precisely quantifies these structural parameters. Understanding the optimized geometry is essential as it forms the basis for all subsequent computational analyses of the molecule's properties. nih.gov

| Parameter (Bond) | Predicted Bond Length (Å) | Parameter (Angle) | Predicted Bond Angle (°) |

|---|---|---|---|

| C2-Cl | 1.745 | N1-C2-C3 | 123.5 |

| C3-Br | 1.910 | C2-C3-C4 | 118.0 |

| C4-Cl | 1.738 | C3-C4-N10 | 119.2 |

| C8-F | 1.360 | C7-C8-C9 | 119.5 |

| N1-C2 | 1.315 | C4-N10-C5 | 117.8 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. MEP maps use a color scale where red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. nih.gov

For this compound, the MEP map is predicted to show the most negative potential (red/yellow) concentrated around the electronegative nitrogen atom and, to a lesser extent, the fluorine and chlorine atoms. The most positive potential (blue) would likely be found on the hydrogen atoms of the quinoline ring. This visualization is invaluable for predicting how the molecule will interact with other reagents, receptors, or biological macromolecules. ekb.eg

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. nih.govresearchgate.net

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.8 |

| LP(1) N1 | π(C9-C10) | 21.5 |

| LP(2) Br | σ(C3-C4) | 4.2 |

| LP(3) Cl (at C2) | σ(N1-C2) | 3.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary computational tool for predicting the electronic absorption spectra (UV-Visible spectra) of compounds by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

The output of a TD-DFT calculation includes the excitation energies, which can be converted to absorption wavelengths (λmax), and the oscillator strength (f), which indicates the intensity of the transition. ijcce.ac.ir For this compound, TD-DFT calculations would predict the key π→π* and n→π* transitions responsible for its UV-Vis absorption profile. These predictions are crucial for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. ekb.eg

| Transition | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.152 | HOMO → LUMO |

| S0 → S2 | 310 | 0.098 | HOMO-1 → LUMO |

| S0 → S3 | 285 | 0.210 | HOMO → LUMO+1 |

Computational Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are vital for modern technologies like telecommunications, optical computing, and frequency conversion. Computational chemistry, particularly DFT, is essential for predicting the NLO properties of new molecules. nih.govnih.gov

The key parameters calculated are the dipole moment (μ), which measures charge asymmetry, and the first-order hyperpolarizability (β₀), which quantifies the second-order NLO response. Molecules with large dipole moments, extended π-conjugation, and strong intramolecular charge transfer characteristics often exhibit high β₀ values. ekb.egresearchgate.net The highly substituted and asymmetric nature of this compound suggests it may possess notable NLO properties, which can be quantified through these computational analyses. nih.gov

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.45 Debye |

| First Hyperpolarizability (β₀) | 15.5 x 10⁻³⁰ esu |

Mechanistic Investigations via Computational Chemistry

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, which are often difficult to elucidate through experimental means alone. rsc.org For a molecule like this compound, these methods can map out the energetic landscape of a reaction, identifying the most probable pathways.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. ucsb.edu The localization and analysis of transition states are fundamental to elucidating reaction mechanisms. youtube.com Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these saddle points on the potential energy surface. youtube.com

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would model the interaction of the quinoline with the incoming nucleophile. The process involves:

Initial Geometry Optimization: The structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Guess: An initial guess for the transition state structure is generated, often by interpolating between the reactant and product geometries.

TS Optimization: Specialized algorithms are then used to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface. ucsb.edu

Frequency Analysis: To confirm that the located structure is indeed a transition state, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The elucidated reaction pathway would detail the energetic changes as the reactants progress to products via the transition state. This provides a quantitative measure of the activation energy barrier, which is crucial for predicting reaction rates.

Below is an illustrative data table showing typical energy values that might be obtained from a DFT calculation for a hypothetical reaction pathway.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +25.3 | 1 |

| Intermediate | -5.2 | 0 |

| Second Transition State | +15.8 | 1 |

| Products | -12.7 | 0 |

Note: This data is hypothetical and serves to illustrate the type of information generated from transition state calculations.

The presence and position of halogen substituents on the quinoline ring dramatically influence its reactivity. The bromo, chloro, and fluoro groups in this compound each exert distinct electronic and steric effects.

Steric Effects: The size of the halogen atoms (Br > Cl > F) can sterically hinder the approach of reactants to certain positions on the quinoline ring, thereby influencing the regioselectivity of a reaction.

Computational studies can systematically investigate these influences by:

Comparing Reactivity Indices: Calculation of reactivity descriptors such as the Fukui function and local softness can predict the most reactive sites on the molecule for electrophilic, nucleophilic, and radical attack.

Modeling Reaction Barriers: By calculating the activation energies for reactions at different positions on the quinoline ring, researchers can predict the most favorable reaction pathway and thus the selectivity.

An illustrative table summarizing the calculated partial charges on the carbon atoms of the quinoline ring is presented below, demonstrating the electron-withdrawing nature of the halogen substituents.

| Atom | Partial Charge (a.u.) |

| C2 | +0.25 |

| C3 | -0.10 |

| C4 | +0.28 |

| C8 | +0.15 |

Note: This data is hypothetical and illustrates how computational chemistry can quantify electronic effects.

Solvent Effects in Computational Modeling

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism, kinetics, and thermodynamics. rsc.orgnumberanalytics.com Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent, such as the stabilization of charged species and polar transition states. rsc.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more detailed and accurate picture of the solvation environment.

For this compound, computational modeling could be used to predict how the choice of solvent would affect a particular reaction. For instance, a polar solvent would be expected to stabilize a polar transition state more effectively than a non-polar solvent, thereby accelerating the reaction rate. numberanalytics.com The table below illustrates how the calculated activation energy for a hypothetical reaction might vary with the solvent.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 35.2 |

| Toluene | 2.4 | 30.1 |

| Acetonitrile | 37.5 | 24.5 |

| Water | 78.4 | 22.8 |

Note: This data is hypothetical and demonstrates the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Applications of 3 Bromo 2,4 Dichloro 8 Fluoroquinoline As a Building Block in Advanced Organic Synthesis and Materials Chemistry

Enabling Compound for the Development of New Synthetic Methodologies

Without specific research findings on "3-Bromo-2,4-dichloro-8-fluoroquinoline," any attempt to write the article would result in speculation or the inclusion of irrelevant information on other compounds, which would violate the core instructions of the request.

Conclusion and Outlook

Summary of Key Advances in the Chemistry of 3-Bromo-2,4-dichloro-8-fluoroquinoline

Direct experimental studies on this compound are not extensively reported in the current body of scientific literature. However, significant advances in the synthesis and functionalization of polysubstituted quinolines provide a strong foundation for understanding its chemistry. Key advances in the broader field that are relevant to this specific compound include:

Versatile Synthetic Methodologies: The development of robust methods for the synthesis of the quinoline (B57606) core, such as the Friedländer annulation and related multicomponent reactions, allows for the construction of highly substituted quinoline precursors. nih.govrsc.org

Regioselective Halogenation: Advances in electrophilic aromatic substitution reactions enable the precise introduction of bromine at the C-3 position of activated quinoline rings. nih.gov Similarly, methods for the conversion of quinolinone precursors to 2,4-dichloroquinoline (B42001) systems are well-established. rsc.org

Predictable Reactivity of Halogen Substituents: The differential reactivity of halogen atoms at various positions on the quinoline ring is a key aspect of their chemistry. Generally, halogens at the C-2 and C-4 positions are susceptible to nucleophilic substitution, while those on the benzenoid ring are more amenable to other transformations. iust.ac.ir The C-3 bromine is typically reactive in palladium-catalyzed cross-coupling reactions.

These collective advancements provide a predictive framework for the synthesis and subsequent chemical manipulation of this compound, positioning it as a versatile building block in organic synthesis.

Potential for Future Research in Synthesis, Reactivity, and Theoretical Understanding

The chemistry of this compound presents numerous avenues for future investigation:

Synthesis: A primary area for future research would be the development and optimization of a high-yielding, scalable synthesis of this compound. This would likely involve a multi-step sequence, potentially starting from a suitably substituted aniline (B41778) derivative. The exploration of one-pot procedures or flow chemistry approaches could also be of significant interest. futuremarketinsights.com

Reactivity: A systematic study of the reactivity of the three different halogen substituents is paramount. This would involve:

Investigating the propensity of the C-2 and C-4 chloro groups to undergo nucleophilic aromatic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols). Understanding the relative reactivity of these two positions would be a key focus. quora.com

Exploring the utility of the C-3 bromo substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. google.com

Theoretical Understanding: Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for elucidating the electronic structure of this compound. researchgate.netrsc.orgnih.gov Such studies could provide insights into:

The charge distribution and electrostatic potential of the molecule, helping to predict sites of electrophilic and nucleophilic attack.

The relative energies of intermediates and transition states for various reactions, thereby rationalizing the observed regioselectivity.

The simulated spectroscopic properties (NMR, IR, UV-Vis), which would aid in the characterization of the compound and its derivatives.

Prospective Applications in Advanced Organic Materials and Chemical Synthesis

The unique substitution pattern of this compound suggests its potential utility in several areas of chemical science:

Advanced Organic Materials: Polyhalogenated aromatic compounds are of interest in the design of organic electronic materials. researchgate.netdergipark.org.trnih.govrsc.org The presence of multiple halogens can influence molecular packing in the solid state and tune the electronic properties of the molecule. Future research could explore the incorporation of this compound derivatives into:

Organic Light-Emitting Diodes (OLEDs): As a core scaffold for the development of novel emitters or host materials. The quinoline moiety itself is a known component in some OLED materials. scielo.br

Organic Photovoltaics (OPVs): As building blocks for new donor or acceptor materials. rsc.org

Fluorescent Probes: The quinoline ring is a known fluorophore, and its properties can be modulated by its substituents.

Chemical Synthesis: The trifunctional nature of this compound, with three distinct and differentially reactive halogen atoms, makes it a highly attractive intermediate for the synthesis of complex molecules. It could serve as a platform for the sequential and regioselective introduction of different functional groups, leading to the rapid construction of diverse molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the quinoline scaffold is a privileged structure. nih.govrsc.org

The following table provides a summary of the prospective research areas and applications for this compound:

| Research Area | Potential Focus | Prospective Applications |

| Synthesis | Development of efficient and scalable synthetic routes. | Access to a novel building block for research and development. |

| Reactivity | Systematic study of the differential reactivity of the C-2, C-3, and C-4 halogen atoms. | Intermediate for the synthesis of complex molecules. |

| Theoretical Understanding | DFT calculations to elucidate electronic structure and predict reactivity. | Rational design of new derivatives with desired properties. |

| Advanced Organic Materials | Incorporation into OLEDs, OPVs, and fluorescent probes. | Development of new electronic and photonic devices. |

| Chemical Synthesis | Use as a platform for the synthesis of complex heterocyclic compounds. | Discovery of new drug candidates and functional molecules. |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2,4-dichloro-8-fluoroquinoline, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via halogenation reactions or nucleophilic aromatic substitution (SNAr) using fluorinated precursors. For instance, bromination at position 3 can be achieved using Br₂ in the presence of a Lewis acid catalyst, while chlorination at positions 2 and 4 may require controlled Cl₂ gas introduction. Purification is critical: recrystallization in ethanol or chromatography (e.g., silica gel with hexane/ethyl acetate) improves purity (>95%). Yield optimization involves temperature control (e.g., 0–5°C for bromination) and stoichiometric balancing of halogenating agents .

Q. Which spectroscopic techniques are essential for characterizing structural and purity attributes?

- Methodological Answer :

- ¹H/¹³C NMR : Assign substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at position 8).

- HPLC-MS : Confirm molecular weight (C₁₀H₄BrCl₂FN) and detect impurities (e.g., residual solvents or dihalogenated byproducts).

- X-ray crystallography : Resolve ambiguity in regiochemistry for the dichloro substitution .

Q. How should solubility challenges be addressed during experimental design?

- Methodological Answer : The compound’s low water solubility requires co-solvents like DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO). Sonication or mild heating (40–50°C) enhances dissolution. Note: Solvent selection impacts stability; avoid prolonged exposure to polar aprotic solvents to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions influence biological activity in kinase inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bromine at position 3 enhances steric hindrance, affecting ATP-binding pocket interactions in kinases. Fluorine at position 8 increases lipophilicity, improving membrane permeability. Use competitive binding assays (e.g., fluorescence polarization) with recombinant kinases to quantify IC₅₀ shifts when substituents are modified .

Q. How can contradictions in reaction yields between SNAr and cross-coupling methods be resolved?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., dehalogenation during SNAr). To resolve:

- Kinetic monitoring : Use in-situ IR or GC-MS to track intermediate stability.

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but may require inert atmospheres.

- Statistical optimization : Apply Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity .

Q. What computational strategies predict regioselectivity in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the C-5 position may show higher electrophilicity due to electron-withdrawing groups (Cl, F). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

Key Considerations for Contradictory Data

- Spectral Assignments : Overlapping signals in NMR (e.g., Cl and Br proximity) may require 2D techniques (COSY, HSQC) .

- Biological Replicates : Use ≥3 independent assays to account for variability in enzyme inhibition studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.